![molecular formula C10H12N2O4 B2645717 methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate CAS No. 1005585-96-5](/img/structure/B2645717.png)
methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
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Overview
Description
The compound “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The InChI code for “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3
. Physical And Chemical Properties Analysis
The compound “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” has a molecular weight of 191.24 and is a powder at room temperature .Scientific Research Applications
- Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions worldwide. Some hydrazine-coupled pyrazoles have demonstrated potent antileishmanial activity. For instance, compound 13 exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Compounds 14 and 15 from this class showed significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, making it a promising candidate for antimalarial drug development .
- Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate serves as a useful reagent for Suzuki-Miyaura cross-couplings. These reactions enable the synthesis of complex organic molecules by coupling aryl or vinyl boronic acids with aryl or vinyl halides .
- This compound participates in asymmetric hydrogenation reactions catalyzed by ruthenium complexes. Such reactions yield chiral products with high enantioselectivity, valuable in pharmaceutical and fine chemical synthesis .
- Examples include inhibitors for Janus Kinase 2 (JAK2), c-MET, ALK, and Acetyl-CoA carboxylase. These enzymes play crucial roles in signaling pathways and metabolic processes .
Antileishmanial Activity
Antimalarial Properties
Suzuki-Miyaura Cross-Coupling Reagent
Ruthenium-Catalyzed Asymmetric Hydrogenation
Inhibitors for Protein Kinases and Enzymes
Biological Studies and Chemical Biology
Mechanism of Action
properties
IUPAC Name |
methyl 4-(1,5-dimethylpyrazol-4-yl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-7(5-11-12(6)2)8(13)4-9(14)10(15)16-3/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKLBCNATJWVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)CC(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate |
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